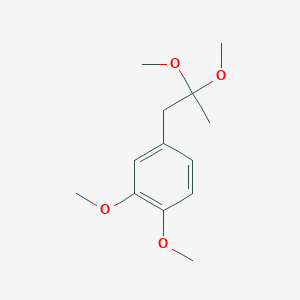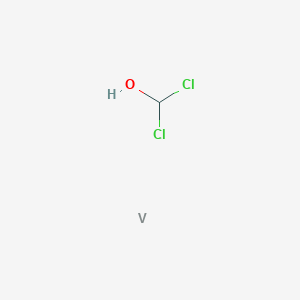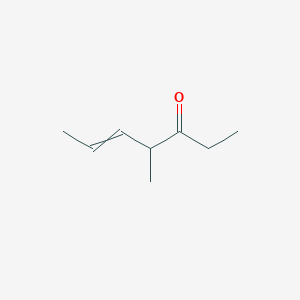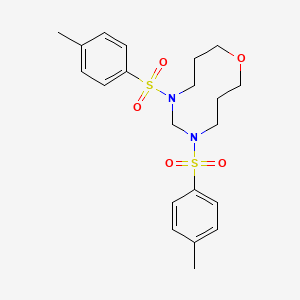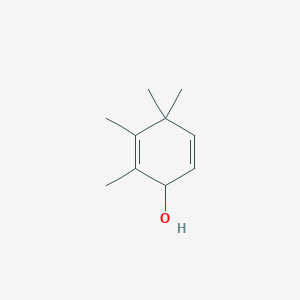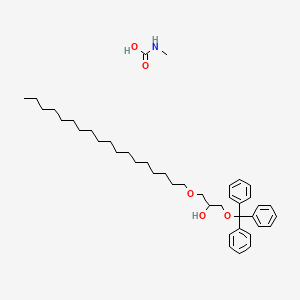
Octane-1,3,5,7-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octane-1,3,5,7-tetrol, also known as 1,3,5,7-tetrahydroxyoctane, is an organic compound with the molecular formula C8H18O4. It is a linear molecule consisting of an octane backbone with four hydroxyl groups attached at the 1st, 3rd, 5th, and 7th positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octane-1,3,5,7-tetrol can be achieved through several methods. One common approach involves the hydroxylation of octane derivatives. For example, starting from 1,3,5,7-octatetraene, a series of hydroxylation reactions can be performed using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to introduce hydroxyl groups at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be employed to facilitate the hydroxylation reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Octane-1,3,5,7-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid, potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in ether, sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane, phosphorus tribromide (PBr3) in toluene.
Major Products Formed
Oxidation: Formation of octane-1,3,5,7-tetrone or octane-1,3,5,7-tetracarboxylic acid.
Reduction: Formation of octane or octane-1,3,5,7-tetraol.
Substitution: Formation of octane-1,3,5,7-tetrahalides.
Wissenschaftliche Forschungsanwendungen
Octane-1,3,5,7-tetrol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a model compound for studying hydroxylation reactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of Octane-1,3,5,7-tetrol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. In enzymatic reactions, this compound can act as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octane-1,2,3,4-tetrol: Similar structure but with hydroxyl groups at different positions.
Octane-1,3,5,7-tetraene: Contains double bonds instead of hydroxyl groups.
Cyclooctane-1,3,5,7-tetrol: A cyclic analog with hydroxyl groups at similar positions
Uniqueness
This compound is unique due to its linear structure with evenly spaced hydroxyl groups, which imparts specific chemical and physical properties. This distinct arrangement allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
90162-25-7 |
|---|---|
Molekularformel |
C8H18O4 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
octane-1,3,5,7-tetrol |
InChI |
InChI=1S/C8H18O4/c1-6(10)4-8(12)5-7(11)2-3-9/h6-12H,2-5H2,1H3 |
InChI-Schlüssel |
YKZCQEDGGUJOQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(CC(CCO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14376817.png)


![2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14376827.png)
![2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-](/img/structure/B14376829.png)

